
Lithium aluminium deuteride
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Overview
Description
Lithium aluminium deuteride (LiAlD4) is a deuterated analog of lithium aluminium hydride (LiAlH4), where hydrogen atoms are replaced with deuterium. Its molecular formula is AlD4Li, with a molecular weight of 41.98 g/mol . It exists as a white to gray solid with a melting point of 125°C and a density of 0.736 g/cm³ . LiAlD4 is highly reactive, requiring handling under inert conditions due to its violent reaction with water and moisture .
Preparation Methods
Direct Combination of Lithium Deuteride and Aluminium Halides
Historical Context and Foundational Methodology
The seminal work by Holding and Ross (2007) established the direct combination of lithium deuteride (LiD) with aluminium bromide (AlBr₃) at elevated temperatures . Key parameters include:
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Reactants : LiD (isotopic purity ≥99%) and anhydrous AlBr₃ in a 1:1 molar ratio.
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Temperature : 700°C under a deuterium atmosphere to prevent isotopic exchange.
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Mechanism :
LiD+AlBr3→LiAlD4+3LiBrSide products like LiBr are removed via vacuum sublimation at 400°C .
Purity and Yield Considerations
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Isotopic Purity : Final products achieved 98.5% deuterium content, as verified by mass spectrometry .
Reflux Synthesis Using Ether Solvents
Zhuang Yingjun’s Optimized Protocol
A 2018 patent detailed a reflux-based method using diethyl ether, enhancing safety and scalability :
Procedural Steps
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Reagent Preparation : LiD (100 g) is dispersed in 1.7 L anhydrous diethyl ether under nitrogen.
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AlCl₃ Addition : Anhydrous AlCl₃ (372 g) is added gradually to prevent exothermic runaway.
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Reaction Conditions :
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Workup : Ether is distilled off under vacuum (55–65°C), yielding LiAlD₄ as a white crystalline solid .
Performance Metrics
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Yield : 94–96% with ≤2% residual ether.
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Deuterium Content : 99.2% measured via gas evolution (see Section 4) .
Ether-Mediated Synthesis Adaptations
LiH/AlCl₃ Route Modified for Deuterium
A 2003 patent initially designed for LiAlH₄ was adapted for LiAlD₄ by substituting LiH with LiD :
Key Modifications
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Solvent System : Diethyl ether replaced by tetrahydrofuran (THF) to enhance LiAlD₄ solubility.
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Distillation : Post-reaction, ether is removed under vacuum (40–80°C), and THF is added to stabilize the product .
Industrial Scalability
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Throughput : 20 kg batches with 89% yield.
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Purity : 97.5% by titration, suitable for nuclear applications .
Detection and Quantification of Active Deuterium
Gas Volumetric Analysis
The 2018 patent introduced a robust detection method :
Reaction Principle
4 + 4\text{H}2\text{O} \rightarrow \text{LiOH} + \text{Al(OH)}3 + 2\text{D}2\uparrow + 2\text{H}_2\uparrow LiAlD4+4H2O→LiOH+Al(OH)3+2D2↑+2H2↑
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Apparatus : Gas constant-pressure burette connected to a reaction flask.
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Procedure :
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LiAlD₄ (0.5 g) reacts with 10 mL H₂O/dioxane (1:1 v/v).
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Evolved gas (D₂ + H₂) is measured at 25°C.
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Deuterium content calculated via ideal gas law:
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Accuracy and Precision
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Aluminum lithium deuteride undergoes various types of chemical reactions, including reduction, substitution, and decomposition. It is a powerful reducing agent and is commonly used to reduce carbonyl compounds to alcohols .
Common Reagents and Conditions: Common reagents used in reactions with aluminum lithium deuteride include carbonyl compounds, esters, and amides. The reactions are typically carried out in anhydrous conditions to prevent the compound from reacting with water, which can lead to the release of flammable gases .
Major Products Formed: The major products formed from reactions involving aluminum lithium deuteride include alcohols, amines, and hydrocarbons. For example, the reduction of esters with aluminum lithium deuteride yields primary alcohols .
Scientific Research Applications
General Properties
Lithium aluminium deuteride is a stable yellow powder that serves as a source of deuterium atoms. It is highly reactive with water, producing flammable hydrogen gas, which necessitates careful handling and storage under inert conditions. The compound has a density of 0.716 g/cm³ and is typically stored in a dry environment to prevent moisture-induced reactions .
Nuclear Applications
Production of Tritium:
One of the most critical applications of this compound is in the production of tritium, an isotope used in nuclear reactors. Tritium is essential for maintaining the nuclear fission process and can be produced by combining deuterium from this compound with other isotopes of hydrogen. This application is vital for the operation of certain types of nuclear reactors, particularly those designed for advanced energy production .
Nuclear Fusion Research:
In addition to its role in fission reactors, this compound is being investigated for its potential use in nuclear fusion research. The compound's ability to release deuterium makes it a candidate for experiments aimed at achieving controlled fusion reactions, which could provide a nearly limitless source of clean energy .
Organic Synthesis
This compound is widely recognized as a powerful reducing agent in organic chemistry. It is particularly effective for:
- Reduction of Carbonyl Compounds: The compound facilitates the conversion of esters, carboxylic acids, and amides into their corresponding alcohols. This reaction is crucial for synthesizing various organic compounds.
- Amine Synthesis: this compound can reduce nitro compounds, nitriles, and imines to primary amines, making it valuable in pharmaceutical chemistry and the development of fine chemicals .
Case Study: Organic Synthesis Example
A notable example involves the preparation of 2-(7-methoxy-1-naphthyl)ethylamine using this compound as a reducing agent. In this process, this compound effectively converted the starting materials under controlled conditions to yield high-purity products with excellent yields .
Hydrogen Storage Potential
Recent studies have explored the potential of this compound as a hydrogen storage material due to its high hydrogen content. The compound can release hydrogen gas upon thermal decomposition or chemical reaction, making it a candidate for future hydrogen fuel technologies. This application aligns with global efforts to develop sustainable energy solutions .
Aerospace Applications
The aerospace industry has shown interest in this compound as a potential fuel source due to its energy density and manageable reactivity profile compared to other hydrides. Its application could enhance propulsion systems for rockets and other aerospace vehicles, although further research is necessary to evaluate its practicality and safety in this context .
Summary Table of Applications
Application Area | Description |
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Nuclear Energy | Production of tritium for fission reactors; potential use in fusion research |
Organic Synthesis | Reducing agent for converting carbonyl compounds to alcohols; synthesis of amines |
Hydrogen Storage | Potential hydrogen storage material due to high hydrogen content |
Aerospace | Possible fuel source for propulsion systems in rockets and aerospace vehicles |
Mechanism of Action
The mechanism of action of aluminum lithium deuteride involves a series of phase transitions and reactions with electrolytes during discharge and recharge processes . During these processes, lithium aluminum deuteride undergoes structural changes, forming lithium hydride and aluminum. The compound’s high initial capacity and low coulombic efficiency are attributed to irreversible processes during cycling .
Comparison with Similar Compounds
Comparison with Lithium Aluminium Hydride (LiAlH4)
Key Differences :
- Isotopic Effect : LiAlD4 is preferred for deuterium incorporation in products, enabling tracing in metabolic studies (e.g., mevalonate synthesis ) and NMR analysis (e.g., alkaloid derivatization ).
- Nuclear Applications : LiAlD4’s deuterium enhances neutron moderation efficiency compared to LiAlH4, which lacks isotopic benefits .
Comparison with Sodium Borodeuteride (NaBD4)
Key Differences :
- Substrate Scope : LiAlD4 reduces sterically hindered esters (e.g., acetal-esters ), while NaBD4 is ineffective for such transformations.
- Isotopic Purity : LiAlD4 achieves 98 atom% D purity (critical for NMR ), whereas NaBD4 may introduce mixed H/D products in polar solvents .
Comparison with Lithium Deuteride (LiD)
Key Differences :
- Functionality : LiAlD4’s aluminum-deuterium bonds enable multi-electron transfers, making it superior for organic reductions. LiD primarily serves as a deuterium source in energy applications .
- Thermodynamic Behavior : LiD exhibits unique properties under extreme pressures (e.g., shock-wave studies ), unlike LiAlD4, which is tailored for chemical synthesis.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing high-purity lithium aluminium deuteride (LiAlD₄) in laboratory settings?
LiAlD₄ is synthesized via controlled reactions between lithium deuteride (LiD) and anhydrous aluminium chloride (AlCl₃) in ether under reflux. A method involves:
- Adding LiD to ether under stirring, followed by gradual addition of AlCl₃ .
- Maintaining the reaction at 25–35°C for 5.5–7 hours under atmospheric pressure .
- Distilling off ether to isolate LiAlD₄, achieving >98% isotopic purity . Key considerations: Use inert atmospheres (argon/nitrogen) to prevent moisture contamination, and validate purity via deuterium NMR or mass spectrometry .
Q. What safety measures are critical when handling LiAlD₄ in experimental workflows?
LiAlD₄ reacts violently with water, releasing deuterium gas (D₂) and heat. Essential precautions include:
- Storage : In sealed containers under inert gas (argon) at ≤25°C .
- Handling : Use flame-resistant lab coats, nitrile gloves, and explosion-proof fume hoods .
- Emergency protocols : Neutralize spills with dry sand or CO₂ fire extinguishers; avoid water-based extinguishers . Stability data: Decomposes above 175°C into LiD, aluminium, and D₂ gas .
Advanced Research Questions
Q. How does isotopic substitution (D vs. H) in LiAlD₄ influence reaction mechanisms and stereochemical outcomes in organic reductions?
Deuterium’s higher mass and lower zero-point energy alter kinetic isotope effects (KIE), impacting:
- Reduction rates : LiAlD₄ reduces carbonyl groups ~2–3× slower than LiAlH₄ due to D’s stronger bonding .
- Stereoselectivity : In chiral aldehyde reductions, LiAlD₄ produces inverted configurations compared to LiAlH₄, as shown in NOE studies of deuterated acetates . Methodological note: Use isotopic labeling coupled with NMR/X-ray crystallography to track deuterium incorporation .
Q. How can researchers resolve contradictions in stereochemical data arising from LiAlD₄-mediated reductions?
Discrepancies in NOE or crystallographic data often stem from:
- Conformational flexibility : The reducing agent’s approach direction may differ due to steric effects .
- Reaction intermediates : Deuteride transfer may proceed via alternative transition states (e.g., cyclic vs. open) . Resolution strategy:
- Compare reduction outcomes using LiAlD₄ vs. LiAlH₄ under identical conditions .
- Apply computational modeling (DFT) to map energy barriers and intermediate geometries .
Q. Methodological Challenges & Solutions
Q. What analytical techniques are most effective for quantifying deuterium content in LiAlD₄ and its reaction products?
Q. How can researchers mitigate thermal instability during LiAlD₄-mediated high-temperature reactions?
- Temperature control : Use oil baths with precise thermostats (<150°C) .
- Inert additives : Introduce radical scavengers (e.g., BHT) to suppress decomposition pathways .
- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to detect early decomposition .
Q. Emerging Applications
Q. What role does LiAlD₄ play in isotopic labeling for nuclear magnetic resonance (NMR) studies of biomolecules?
LiAlD₄ introduces deuterium into substrates like lipids or peptides, enabling:
Properties
Molecular Formula |
AlH4Li |
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Molecular Weight |
42.0 g/mol |
IUPAC Name |
aluminum;lithium;deuteride |
InChI |
InChI=1S/Al.Li.4H/q+3;+1;4*-1/i;;4*1+1 |
InChI Key |
BJKLPLABXHXMIM-HGZFDWPVSA-N |
Isomeric SMILES |
[2H-].[2H-].[2H-].[2H-].[Li+].[Al+3] |
Canonical SMILES |
[H-].[H-].[H-].[H-].[Li+].[Al+3] |
Origin of Product |
United States |
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